1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]piperidine
Overview
Description
1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]piperidine is a chemical compound with the molecular formula C13H18BrNO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromophenoxy group attached to a piperidine ring through an ethoxyethyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]piperidine typically involves the reaction of 2-bromophenol with ethylene oxide to form 2-(2-bromophenoxy)ethanol. This intermediate is then reacted with piperidine in the presence of a suitable base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]piperidine undergoes various types of chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenoxyethylpiperidine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Phenoxyethylpiperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study the interactions of bromophenoxy compounds with biological systems.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]piperidine involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s ability to penetrate biological membranes. The ethoxyethyl linkage allows for flexibility in the molecule, facilitating its binding to target sites.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but lacks the piperidine ring.
2-(2-Bromophenoxy)ethanol: An intermediate in the synthesis of 1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]piperidine.
Phenoxyethylpiperidine: Lacks the bromine atom, making it less reactive in certain chemical reactions.
Uniqueness
This compound is unique due to the presence of the bromophenoxy group, which imparts specific reactivity and biological activity. The combination of the piperidine ring and the ethoxyethyl linkage further enhances its versatility in various applications.
Properties
IUPAC Name |
1-[2-[2-(2-bromophenoxy)ethoxy]ethyl]piperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2/c16-14-6-2-3-7-15(14)19-13-12-18-11-10-17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSYQFWTDMQNOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOCCOC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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